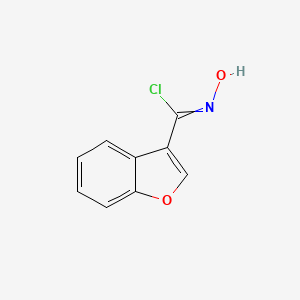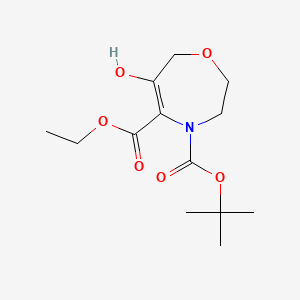
3-Bromopropenoic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (Z)-3-Bromoacrylate is an organic compound with the molecular formula C4H5BrO2. It is a derivative of acrylic acid, where the hydrogen atom on the alpha carbon is replaced by a bromine atom, and the carboxylic acid group is esterified with a methyl group. The (Z)-configuration indicates that the substituents on the double bond are on the same side, which can influence the compound’s reactivity and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
Methyl (Z)-3-Bromoacrylate can be synthesized through various methods. One common approach involves the bromination of methyl acrylate. This reaction typically uses bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of methyl acrylate, followed by dehydrohalogenation to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of methyl (Z)-3-Bromoacrylate may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the process.
化学反应分析
Types of Reactions
Methyl (Z)-3-Bromoacrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles or nucleophiles.
Polymerization: The compound can undergo polymerization to form poly(methyl (Z)-3-Bromoacrylate), which has applications in materials science.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used to replace the bromine atom.
Addition Reactions: Reagents such as hydrogen bromide (HBr) or water (H2O) can add across the double bond.
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are commonly used.
Major Products
Substitution Products: Depending on the nucleophile, products like methyl (Z)-3-azidoacrylate or methyl (Z)-3-thiocyanatoacrylate can be formed.
Addition Products: Products like 2-bromo-3-methoxypropanoate can result from addition reactions.
科学研究应用
Methyl (Z)-3-Bromoacrylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, for studying their functions.
Industry: The compound is used in the production of specialty polymers and materials with specific properties.
作用机制
The mechanism of action of methyl (Z)-3-Bromoacrylate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the double bond are key functional groups that participate in various chemical reactions. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. In addition reactions, the double bond can react with electrophiles or nucleophiles to form new products.
相似化合物的比较
Similar Compounds
Methyl (E)-3-Bromoacrylate: The (E)-isomer has the substituents on opposite sides of the double bond, which can lead to different reactivity and physical properties.
Methyl Acrylate: Lacks the bromine atom, making it less reactive in substitution reactions.
Ethyl (Z)-3-Bromoacrylate: Similar structure but with an ethyl group instead of a methyl group, which can influence its solubility and reactivity.
Uniqueness
Methyl (Z)-3-Bromoacrylate is unique due to its (Z)-configuration, which can lead to specific stereochemical outcomes in reactions. The presence of the bromine atom also makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations.
属性
分子式 |
C4H5BrO2 |
|---|---|
分子量 |
164.99 g/mol |
IUPAC 名称 |
methyl 3-bromoprop-2-enoate |
InChI |
InChI=1S/C4H5BrO2/c1-7-4(6)2-3-5/h2-3H,1H3 |
InChI 键 |
HGOGNLOBEAIJAM-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C=CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


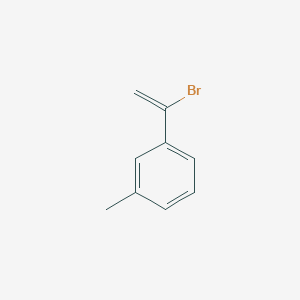
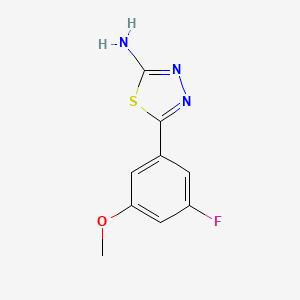
![2-Boc-2-azaspiro[4.5]decan-8-one Oxime](/img/structure/B13703433.png)
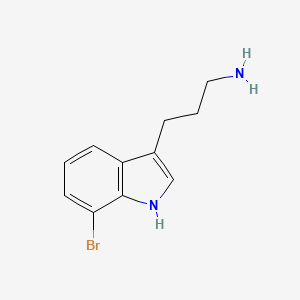
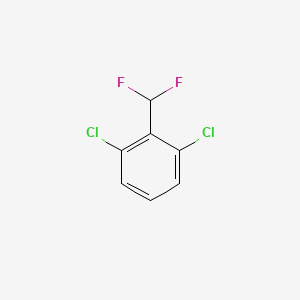
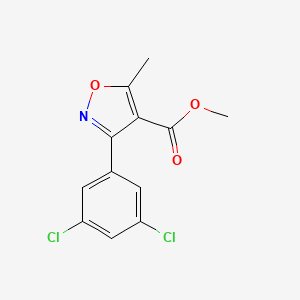
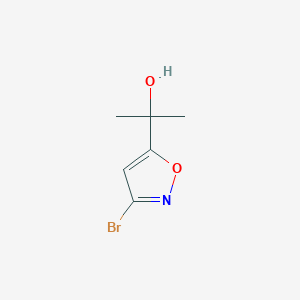

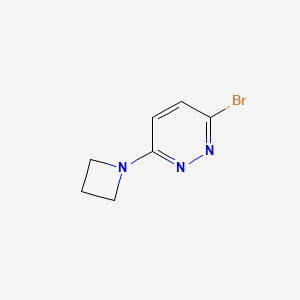
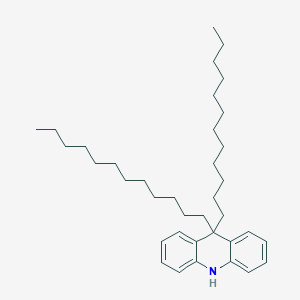
![Ethyl 3-[(2-Bromo-4-cyanophenyl)amino]propanoate](/img/structure/B13703478.png)
![Methyl 5-[3-Fluoro-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13703481.png)
